N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide
Description
N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an oxazole ring, a piperazine ring, and a benzyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-18-22-10-5-2-6-11-22)23-20-31-24(27-23)19-29-16-14-28(15-17-29)13-7-12-21-8-3-1-4-9-21/h1-12,20H,13-19H2,(H,26,30)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBSTFBGPRSLQ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC(=CO3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=NC(=CO3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Synthesis of the Oxazole Ring: The oxazole ring is formed via cyclization reactions involving amino acids or other suitable precursors.
Coupling Reactions: The benzyl group and other substituents are introduced through coupling reactions, often using reagents like dichloromethane and lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[[4-phenylpiperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide
- N-benzyl-2-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide
Uniqueness
N-benzyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-oxazole-4-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a piperazine moiety and a benzyl group makes it particularly versatile in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
